molecular formula C8H6O3 B1296833 5-Hydroxyphthalide CAS No. 55104-35-3

5-Hydroxyphthalide

Cat. No.: B1296833
CAS No.: 55104-35-3
M. Wt: 150.13 g/mol
InChI Key: QJEJYBQYGQJKSK-UHFFFAOYSA-N
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Description

5-Hydroxyphthalide is an organic compound with the molecular formula C8H6O3. It is a white or off-white crystalline substance that exhibits good thermal stability. This compound is almost insoluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters. It has a characteristic aromatic odor and can undergo color changes when exposed to light .

Safety and Hazards

The safety data sheet for 5-Hydroxyphthalide suggests using dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires . It is intended for R&D use only and not for medicinal, household, or other uses .

Mechanism of Action

Target of Action

5-Hydroxyphthalide is a bioactive compound that primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

It is known to interact with its target, cdk2, potentially inhibiting its activity . This interaction may lead to changes in cell cycle progression, affecting cellular functions and potentially leading to cell death in certain contexts .

Biochemical Pathways

This compound is involved in the tryptophan metabolic pathway . It is synthesized from tryptophan via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step

Pharmacokinetics

It is known that the compound has a low toxicity profile

Result of Action

This compound has been shown to possess antioxidant and anti-inflammatory activities . It has been suggested that this compound could inhibit the production of cytokines such as IL-12p40, IL-6, and TNF-α, which are involved in inflammatory responses . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, functional groups such as hydroxy or alkyloxy groups can exert an important influence on antioxidant activity . Additionally, the compound has good thermal stability and can dissolve in many organic solvents, such as alcohol, ether, and ester . It is almost insoluble in water at room temperature . These properties can affect the compound’s action and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

5-Hydroxyphthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative and reductive processes. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of different metabolites. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to impact the expression of genes involved in metabolic pathways, further highlighting its role in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, including enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, indicating its potential for both therapeutic and adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on certain physiological processes, such as reducing oxidative stress and inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized through oxidative pathways, leading to the formation of hydroxylated and carboxylated metabolites. These metabolic transformations are facilitated by enzymes such as cytochrome P450 oxidases, which play a crucial role in the compound’s biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound has been shown to interact with transporters involved in cellular uptake and efflux, influencing its intracellular concentration and bioavailability .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. It is often localized in the cytoplasm and can be directed to specific organelles, such as the mitochondria, through targeting signals and post-translational modifications. This subcellular distribution is essential for its role in modulating cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two common methods to synthesize 5-Hydroxyphthalide:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyphthalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 5-Hydroxyphthalide: this compound stands out due to its unique combination of thermal stability, solubility in organic solvents, and its ability to undergo a wide range of chemical reactions. Its applications in diverse fields such as chemistry, biology, medicine, and industry further highlight its versatility and importance .

Properties

IUPAC Name

5-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJYBQYGQJKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282908
Record name 5-HYDROXYPHTHALIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55104-35-3
Record name 55104-35-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-HYDROXYPHTHALIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reactions are also highly stereo- and regiospecific. Thus, thallation-carbonylation of cis- and trans-2-phenylcyclohexanoles (examples 7 and 8) provide exclusively the cis and trans fused tricyclic lactones respectively. Substituents on the aromatic ring are also observed to effect a very pronounced directive effect. For example, thallation-carbonylation of m-methoxybenzyl alcohol affords the 5-methoxyphthalide in 89% yield and only a trace of the 7-methoxyphthalide (example 4). Similarly, m-hydroxybenzyl alcohol affords a 95% isolated yield of pure 5-hydroxyphthalide (example 5).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps involved in synthesizing 3-Butylidene-5-hydroxyphthalide, a derivative of 5-Hydroxyphthalide?

A1: The synthesis of 3-Butylidene-5-hydroxyphthalide, a derivative of this compound, involves a multi-step process. One approach utilizes 4-hydroxybenzoic acid as a starting material and proceeds through eight distinct steps []. A crucial stage involves the directed metallation of an intermediate compound (compound 4 in the study) using n-butyllithium in the presence of TMEDA, followed by treatment with DMF to yield another intermediate (compound 5) with an 80% yield. Subsequent steps involve hydrolysis, conversion to an acid, iodination, reaction with sodium acetate, and finally, demethylation to achieve the target compound, 3-Butylidene-5-hydroxyphthalide [].

Q2: What is the pharmacological significance of 4,6-Dimethoxy-5-hydroxyphthalide, another derivative of this compound?

A2: 4,6-Dimethoxy-5-hydroxyphthalide, synthesized through various routes including selective demethylation and reactions involving formaldehyde [], demonstrates promising pharmacological activity as a choleretic agent. In preclinical rodent models, this compound exhibited a significant increase in bile excretion, exceeding the potency of the standard treatment, dehydrocholic acid, by fivefold []. This finding highlights its potential therapeutic value in conditions related to bile production and flow.

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